(R)-(-)-Citramalic acid, disodium salt

CAS No.:

Cat. No.: VC16094629

Molecular Formula: C5H8Na2O5

Molecular Weight: 194.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8Na2O5 |

|---|---|

| Molecular Weight | 194.09 g/mol |

| Standard InChI | InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/t5-;;/m1../s1 |

| Standard InChI Key | CCQZYFQGIFEURB-ZJIMSODOSA-N |

| Isomeric SMILES | C[C@@](CC(=O)O)(C(=O)O)O.[Na].[Na] |

| Canonical SMILES | CC(CC(=O)O)(C(=O)O)O.[Na].[Na] |

Introduction

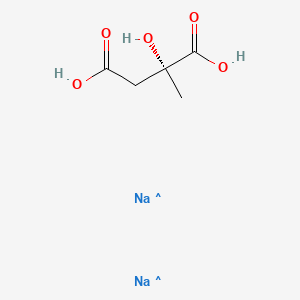

Chemical Identity and Structural Characteristics

(R)-(-)-Citramalic acid, disodium salt, is formally known as the disodium salt of (2R)-2-hydroxy-2-methylbutanedioic acid. Its parent compound, (R)-(-)-citramalic acid (CAS No. 6236-10-8), has a molecular formula of and a molecular weight of 148.11 g/mol . The disodium salt form incorporates two sodium ions, replacing the acidic protons of the carboxylic acid groups.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number (Disodium Salt) | 102601-53-6 | |

| Molecular Formula | Calculated | |

| Parent Acid CAS | 6236-10-8 | |

| Synonyms | D-(-)-Citramalate, Disodium Salt |

The compound’s structure features a hydroxyl group and two carboxylate groups bound to a central carbon chain, with stereochemical specificity at the C2 position (R-configuration) . This chirality is critical for its biological activity and enzymatic interactions.

Physicochemical Properties

The disodium salt exhibits distinct properties compared to its parent acid. While direct data on the disodium salt is limited, inferences can be drawn from related salts and the free acid:

Physical and Chemical Data:

The disodium salt’s high solubility in aqueous media makes it suitable for biochemical assays and industrial processes requiring homogeneous reaction conditions. Its stability under refrigeration aligns with typical sodium salts of organic acids .

Synthesis and Production Methods

Biosynthetic Routes

(R)-(-)-Citramalic acid is natively produced in microorganisms like Clostridium tetanomorphum and engineered Escherichia coli strains via the methylaspartate pathway . Key steps include:

-

Enzymatic Condensation: Citramalate synthase (CimA) catalyzes the reaction between pyruvate and acetyl-CoA to form (R)-citramalate .

-

Metabolic Engineering: In E. coli, gene knockouts (e.g., leuC, leuD) block citramalate degradation, boosting yields to 91% of theoretical maximum .

-

Salt Formation: The free acid is neutralized with sodium hydroxide to produce the disodium salt.

Chemical Synthesis

While biosynthetic methods dominate, chemical synthesis routes involve:

-

Aldol Condensation: Between pyruvate and acetyl-CoA analogs.

-

Neutralization: Treatment with sodium carbonate or hydroxide to form the disodium salt.

Biochemical and Industrial Applications

Metabolic Pathways

-

Methylaspartate Pathway: (R)-(-)-Citramalate is a key intermediate in glutamate fermentation by C. tetanomorphum, enabling anaerobic ATP synthesis .

-

Leucine Biosynthesis: In E. coli, citramalate is dehydrated to citraconate by 3-isopropylmalate dehydratase (LeuCD) .

Industrial Uses

-

Methacrylic Acid (MAA) Production: Citramalate undergoes catalytic decarboxylation/dehydration at 250–350°C to yield MAA, a precursor for polymethyl methacrylate (PMMA) .

-

Biocatalysis: Used in enzymatic studies for its stereospecific interactions .

Research and Development

Metabolic Engineering Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume